Carbonic acid,dithio-,o,s-diphenyl ester
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Overview
Description
“Carbonic acid, dithio-, O,S-diphenyl ester” is a type of carbonate ester . In organic chemistry, a carbonate ester (organic carbonate or organocarbonate) is an ester of carbonic acid. This functional group consists of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C(=O)−O−R’ .
Synthesis Analysis
Organic carbonates are not prepared from inorganic carbonate salts. Two main routes to carbonate esters are practiced: the reaction of an alcohol (or phenol) with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) . Other carbonate esters may subsequently be prepared by transesterification . In principle, carbonate esters can be prepared by direct condensation of methanol and carbon dioxide, although the reaction is thermodynamically unfavorable .Molecular Structure Analysis
The molecular structure of “Carbonic acid, dithio-, O,S-diphenyl ester” is C13H10OS2 . Carbonate esters have planar OC(OC)2 cores, which confers rigidity. The unique O=C bond is short (1.173 Å in the depicted example), while the C-O bonds are more ether-like .Physical and Chemical Properties Analysis
The physical and chemical properties of “Carbonic acid, dithio-, O,S-diphenyl ester” include a molecular weight of 246.34800 . The exact mass is 246.01700 . The LogP value is 4.14260 , which indicates its lipophilicity.Properties
IUPAC Name |
O-phenyl phenylsulfanylmethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYKFODAVNSDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=S)SC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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